

# Statistical Analysis Plan for the REALM-DCM Trial: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ARRY-371797 |           |
| Cat. No.:            | B605591     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the statistical analysis plan for the Phase 3 REALM-DCM trial, which investigated the efficacy and safety of **ARRY-371797** (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a Lamin A/C (LMNA) gene mutation. The trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2][3] Although the trial was terminated early for futility, the planned statistical approach and methodologies offer valuable insights for future clinical trial design in rare genetic cardiomyopathies.[1][4]

# **Trial Design and Objectives**

The REALM-DCM trial was designed to evaluate the efficacy and safety of **ARRY-371797**, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in patients with symptomatic LMNA-related DCM.[3][5][6] The study aimed to assess the potential of this novel therapeutic approach to improve functional capacity in this patient population.[7]

Participants were randomized to receive either **ARRY-371797** or a placebo in addition to their standard heart failure therapy.[3][5] The trial included a 24-week double-blind treatment period, followed by an open-label extension phase.[7]

# **Endpoints**



The trial's endpoints were designed to provide a comprehensive assessment of the treatment's effect on functional capacity, patient-reported outcomes, and cardiac biomarkers.

# **Primary Endpoint**

The primary efficacy endpoint of the REALM-DCM trial was the change from baseline in the 6-minute walk test (6MWT) distance at week 24.[3][4][7] The 6MWT is a widely used and validated measure of functional exercise capacity in patients with heart failure.

## **Secondary Endpoints**

The secondary endpoints were selected to evaluate the treatment's impact on various aspects of the disease:

- Kansas City Cardiomyopathy Questionnaire (KCCQ): Change from baseline in the KCCQ physical limitation and total symptom scores at week 24.[1][3][5] The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status.
- N-terminal pro-B-type natriuretic peptide (NT-proBNP): Change from baseline in NT-proBNP concentration at week 24.[1][3][5] NT-proBNP is a biomarker commonly used to assess the severity and prognosis of heart failure.
- Composite Endpoint: Time to a composite of worsening heart failure or all-cause mortality.[1]
   [3][5]

# **Statistical Analysis**

The statistical analysis plan for the REALM-DCM trial employed robust methods to analyze the collected data and draw meaningful conclusions.

# **Analysis of the Primary Endpoint**

The primary analysis of the change from baseline in 6MWT distance at week 24 was planned to be performed using a stratified Hodges-Lehmann estimation.[3][5] The van Elteren test was to be used to compare the treatment groups.[3][5]

## **Analysis of Secondary Endpoints**



Similar non-parametric methods were planned for the analysis of the KCCQ scores and NT-proBNP levels.[1][3][5] For the time-to-event composite endpoint, the Kaplan-Meier method was to be used to estimate the time to the first event, and a Cox proportional hazards model was planned for comparing the treatment groups.[1][3][5]

# **Interim Analysis**

A planned interim futility analysis was a key feature of the trial's design.[1][4] This analysis was conducted to assess the probability of the trial meeting its primary endpoint. Based on the results of this interim analysis, the independent Data Monitoring Committee recommended the discontinuation of the trial due to the low likelihood of demonstrating a significant treatment benefit.[2][4]

#### **Data Presentation**

The following tables summarize the key quantitative data from the REALM-DCM trial's statistical analysis plan.

Table 1: Primary and Secondary Endpoints



| Endpoint                                                                    | Parameter                                              | Timepoint    |
|-----------------------------------------------------------------------------|--------------------------------------------------------|--------------|
| Primary                                                                     |                                                        |              |
| 6-Minute Walk Test (6MWT) Distance                                          | Change from Baseline                                   | Week 24      |
| Secondary                                                                   |                                                        |              |
| Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation Score | Change from Baseline                                   | Week 24      |
| Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score       | Change from Baseline                                   | Week 24      |
| N-terminal pro-B-type<br>natriuretic peptide (NT-<br>proBNP)                | Change from Baseline                                   | Week 24      |
| Composite Endpoint                                                          | Time to Worsening Heart Failure or All-Cause Mortality | End of Study |

#### Table 2: Statistical Methodologies

| Endpoint Analysis                            | Statistical Method                                        |  |
|----------------------------------------------|-----------------------------------------------------------|--|
| Primary Endpoint (6MWT)                      | Stratified Hodges-Lehmann Estimation, van<br>Elteren Test |  |
| Secondary Endpoints (KCCQ, NT-proBNP)        | Similar non-parametric methods to the primary endpoint    |  |
| Secondary Endpoint (Composite Time-to-Event) | Kaplan-Meier Analysis, Cox Proportional<br>Hazards Model  |  |

# Experimental Protocols 6-Minute Walk Test (6MWT)



The 6MWT is a standardized protocol used to assess functional capacity. Patients are instructed to walk as far as possible in a 30-meter corridor for six minutes. The total distance walked is recorded. Standardized instructions and encouragement are provided to ensure consistency across all participants and sites.

# Kansas City Cardiomyopathy Questionnaire (KCCQ)

The KCCQ is a 23-item, self-administered questionnaire that assesses the patient's physical function, symptoms, social function, self-efficacy, and quality of life. The questionnaire is typically completed by the patient at baseline and at specified follow-up visits.

# Visualizations REALM-DCM Trial Workflow



Click to download full resolution via product page



Caption: Workflow of the REALM-DCM clinical trial.

## p38 MAPK Signaling Pathway Inhibition



Click to download full resolution via product page

Caption: Inhibition of the p38 MAPK signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ahajournals.org [ahajournals.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of ARRY-371797 in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Statistical Analysis Plan for the REALM-DCM Trial: A
  Detailed Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605591#statistical-analysis-plan-for-the-realm-dcm-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com